(2-Chloro-6-methoxyquinolin-3-yl)methanamine
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Overview
Description
(2-Chloro-6-methoxyquinolin-3-yl)methanamine is a chemical compound with the molecular formula C11H11ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methoxyquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with appropriate amines. One common method involves the use of reductive amination, where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methoxyquinolin-3-yl)methanamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.
Reductive Amination: Sodium borohydride or hydrogen gas with a catalyst like palladium on carbon is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while reductive amination would produce the corresponding amine .
Scientific Research Applications
(2-Chloro-6-methoxyquinolin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential neuroprotective agents.
Photodynamic Therapy: Derivatives of this compound have been studied for their potential use as photosensitizers in photodynamic therapy.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxyquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to exhibit neuroprotective effects by trapping toxic radical oxygenated species and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methoxyquinoline-3-carbaldehyde): A precursor in the synthesis of (2-Chloro-6-methoxyquinolin-3-yl)methanamine.
(Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide: A related compound with potent neuroprotective properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(2-chloro-6-methoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H11ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,6,13H2,1H3 |
InChI Key |
YKCOULMTNSEYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CN |
Origin of Product |
United States |
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